2-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazine is a complex organic compound characterized by its unique combination of functional groups, including pyrazine, triazole, furan, and bromophenyl moieties. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science due to its potential biological activities and electronic properties.
This compound falls under the category of heterocyclic compounds, specifically those containing triazole and pyrazine rings. It is classified as a potential pharmacophore due to its structural features that may interact with biological targets.
The synthesis of 2-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazine typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. The use of protective groups may also be necessary to prevent unwanted side reactions during synthesis.
The molecular formula for 2-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazine is C18H14BrN5OS. The compound features multiple rings that contribute to its complexity:
| Property | Value |
|---|---|
| Molecular Weight | 428.3 g/mol |
| IUPAC Name | 2-[5-[(4-bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazine |
| InChI | InChI=1S/C18H14BrN5OS/c19-14... |
| InChI Key | DFUAAHYAZMFIFW-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)CN2C(=NN=C2SCC3=CC=C(C=C3)Br)C4=NC=CN=C4 |
The structure exhibits significant steric and electronic properties due to the presence of bromine and sulfur atoms.
The compound can undergo various chemical reactions typical for heterocycles, including:
Reaction mechanisms often involve intermediates that can be characterized using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm product identity and purity.
The mechanism of action for 2-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazine varies based on its application:
The physical properties include:
Key chemical properties include:
The compound has potential applications in several scientific domains:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 22108-99-2
CAS No.: 20184-94-5